molecular formula C19H26N2O4 B12580024 Diethyl 2,6-dicyano-2,6-di(prop-1-en-2-yl)heptanedioate CAS No. 194727-48-5

Diethyl 2,6-dicyano-2,6-di(prop-1-en-2-yl)heptanedioate

Cat. No.: B12580024
CAS No.: 194727-48-5
M. Wt: 346.4 g/mol
InChI Key: LQXQMNJKZIMIHF-UHFFFAOYSA-N
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Description

Diethyl 2,6-dicyano-2,6-di(prop-1-en-2-yl)heptanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two cyano groups and two prop-1-en-2-yl groups attached to a heptanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,6-dicyano-2,6-di(prop-1-en-2-yl)heptanedioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with acrylonitrile in the presence of a base, followed by subsequent alkylation with prop-1-en-2-yl bromide. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dicyano-2,6-di(prop-1-en-2-yl)heptanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions with reagents such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Diethyl 2,6-dicyano-2,6-di(prop-1-en-2-yl)heptanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2,6-dicyano-2,6-di(prop-1-en-2-yl)heptanedioate involves its interaction with molecular targets such as enzymes or receptors. The cyano groups and prop-1-en-2-yl groups play a crucial role in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,2-di(prop-2-yn-1-yl)malonate
  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone

Uniqueness

Diethyl 2,6-dicyano-2,6-di(prop-1-en-2-yl)heptanedioate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different set of chemical and biological activities, making it valuable for specialized applications in research and industry.

Properties

CAS No.

194727-48-5

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

diethyl 2,6-dicyano-2,6-bis(prop-1-en-2-yl)heptanedioate

InChI

InChI=1S/C19H26N2O4/c1-7-24-16(22)18(12-20,14(3)4)10-9-11-19(13-21,15(5)6)17(23)25-8-2/h3,5,7-11H2,1-2,4,6H3

InChI Key

LQXQMNJKZIMIHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCC(C#N)(C(=C)C)C(=O)OCC)(C#N)C(=C)C

Origin of Product

United States

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